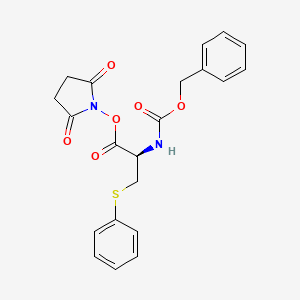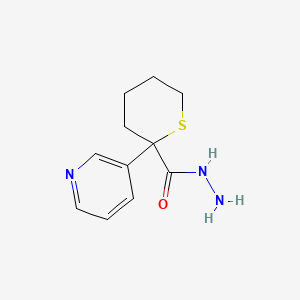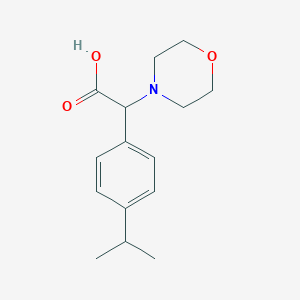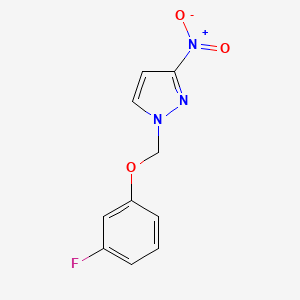
(R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring, a benzyloxycarbonyl-protected amino group, and a phenylthio substituent, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.
Introduction of the Benzyloxycarbonyl Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base like triethylamine.
Attachment of the Phenylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a thiophenol derivative under mild conditions.
Industrial Production Methods
In an industrial setting, the production of ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation or treatment with strong acids like trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amino group or the phenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) for hydrogenation, trifluoroacetic acid.
Substitution: Thiophenol, halides, bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving proteases that recognize the benzyloxycarbonyl-protected amino group. It can also serve as a probe to investigate the role of sulfur-containing compounds in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the phenylthio group can impart bioactivity, making it a candidate for drug development.
Industry
In the industrial sector, ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism by which ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate exerts its effects depends on its specific application. In enzymatic reactions, the benzyloxycarbonyl group can act as a protecting group, preventing unwanted side reactions. The phenylthio group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(methylthio)propanoate: Similar structure but with a methylthio group instead of a phenylthio group.
®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylseleno)propanoate: Contains a phenylseleno group instead of a phenylthio group.
Uniqueness
The presence of the phenylthio group in ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from its analogs. This makes it particularly useful in applications where these properties are desirable.
Properties
Molecular Formula |
C21H20N2O6S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate |
InChI |
InChI=1S/C21H20N2O6S/c24-18-11-12-19(25)23(18)29-20(26)17(14-30-16-9-5-2-6-10-16)22-21(27)28-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,27)/t17-/m0/s1 |
InChI Key |
VSLRVFRDBZJFLF-KRWDZBQOSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)
![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)
![3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11819148.png)








![Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)

